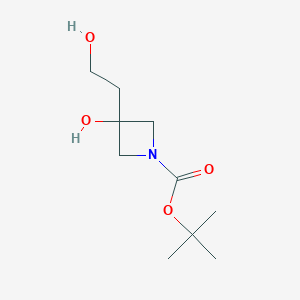![molecular formula C9H11NO6 B3045951 Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- CAS No. 116920-04-8](/img/structure/B3045951.png)
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Descripción general
Descripción
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is a chemical compound with the molecular formula C9H13NO5. It is known for its role in various chemical reactions and applications in scientific research. This compound features a pentanoic acid backbone with a 2,5-dioxo-1-pyrrolidinyl group attached, making it a versatile molecule in organic synthesis and bioconjugation.
Mecanismo De Acción
Target of Action
The primary targets of 5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for compounds with anticonvulsant properties .
Mode of Action
The compound interacts with its targets at high concentrations, specifically 100 µM or 500 µM . It is believed to inhibit the function of these channels, thereby reducing the excitability of neurons . This inhibition can lead to a decrease in the frequency and severity of seizures.
Biochemical Pathways
By inhibiting sodium and calcium channels, it could disrupt the normal flow of ions in neurons, altering the propagation of action potentials and potentially reducing neuronal excitability .
Pharmacokinetics
It has been shown to have high metabolic stability on human liver microsomes . This suggests that it may have good bioavailability and a longer half-life, allowing it to exert its effects for an extended period.
Result of Action
The primary result of the compound’s action is a reduction in neuronal excitability, which can lead to a decrease in the frequency and severity of seizures . This makes it a potential candidate for the treatment of conditions like epilepsy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- typically involves the reaction of pentanoic acid derivatives with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentanoic acid and N-hydroxysuccinimide.
Click Chemistry: It can participate in bioorthogonal reactions, such as the inverse electron demand Diels-Alder reaction with strained alkenes.
Common Reagents and Conditions
Primary Amines: For substitution reactions to form amide bonds.
Water: For hydrolysis reactions.
Strained Alkenes: For click chemistry reactions.
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Pentanoic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Succinimidyl Esters: Compounds with similar NHS ester groups, such as N-hydroxysuccinimide esters of other carboxylic acids.
Pentanoic Acid Derivatives: Other derivatives of pentanoic acid with different functional groups.
Uniqueness
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is unique due to its combination of a pentanoic acid backbone and an NHS ester group, which provides both reactivity and stability. This makes it particularly useful in bioorthogonal chemistry and bioconjugation applications.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c11-6-4-5-7(12)10(6)16-9(15)3-1-2-8(13)14/h1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGXLBTAPTCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433407 | |
| Record name | Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116920-04-8 | |
| Record name | Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole](/img/structure/B3045868.png)

![1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3045870.png)









![Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl-](/img/structure/B3045889.png)
![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3045890.png)
